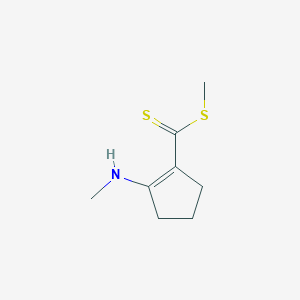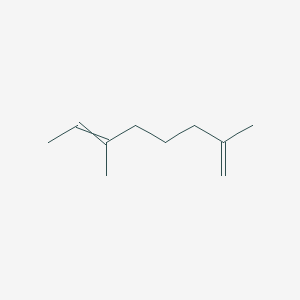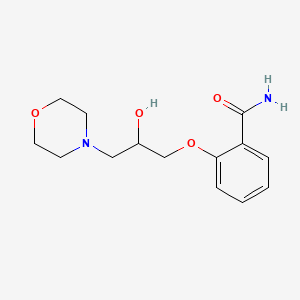
2,2'-Dimethyl-5,5'-dinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethyl-5,5’-dinitrobiphenyl is an organic compound with the molecular formula C14H12N2O4 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups and two nitro groups at the 2,2’ and 5,5’ positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products
Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.
Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Dimethyl-5,5’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar structure but with nitro groups at the 6,6’ positions.
2,2’-Dinitrobiphenyl: Lacks the methyl groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
2,2’-Dimethylbiphenyl: Lacks the nitro groups present in 2,2’-Dimethyl-5,5’-dinitrobiphenyl.
Uniqueness
2,2’-Dimethyl-5,5’-dinitrobiphenyl is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
32304-72-6 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3 |
Clé InChI |
XHNMMYUUAOIMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




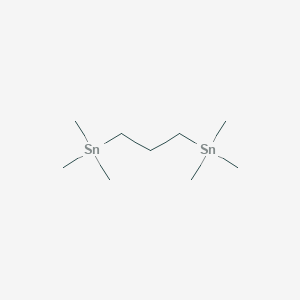
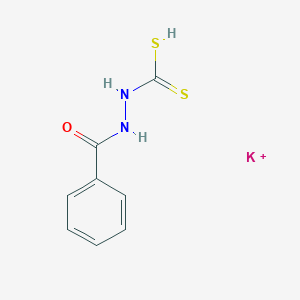


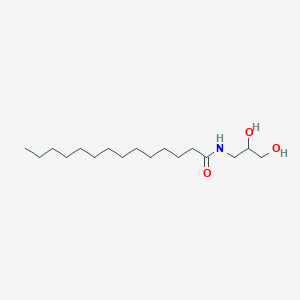

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
